molecular formula C13H16 B13811958 4,5,6,7-tetramethyl-1H-indene CAS No. 707-96-0

4,5,6,7-tetramethyl-1H-indene

Cat. No.: B13811958
CAS No.: 707-96-0
M. Wt: 172.27 g/mol
InChI Key: BTHBCCZRFGZQGK-UHFFFAOYSA-N
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Description

4,5,6,7-Tetramethyl-1H-indene is an organic compound with the molecular formula C13H16 It is a derivative of indene, characterized by the presence of four methyl groups at the 4, 5, 6, and 7 positions of the indene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6,7-tetramethyl-1H-indene typically involves the alkylation of indene with methylating agents. One common method is the Friedel-Crafts alkylation, where indene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid over-alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved yield. The process involves the same Friedel-Crafts alkylation but is optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

Types of Reactions

4,5,6,7-Tetramethyl-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into saturated hydrocarbons.

    Substitution: Electrophilic substitution reactions can introduce different functional groups into the indene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of tetramethylindanone or tetramethylbenzoic acid.

    Reduction: Formation of tetramethylindane.

    Substitution: Formation of halogenated derivatives such as tetramethylchloroindene.

Scientific Research Applications

4,5,6,7-Tetramethyl-1H-indene has several applications in scientific research:

    Chemistry: Used as a ligand in the synthesis of metal complexes for catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique structural properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,5,6,7-tetramethyl-1H-indene involves its interaction with specific molecular targets. In catalytic applications, it acts as a ligand, coordinating with metal centers to form active catalytic species. In biological systems, its mechanism may involve binding to proteins or enzymes, affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,4,5-Tetramethylindane
  • 1,1,4,7-Tetramethylindane
  • 1,1,5,6-Tetramethylindane

Uniqueness

4,5,6,7-Tetramethyl-1H-indene is unique due to the specific positioning of its methyl groups, which imparts distinct chemical and physical properties

Properties

CAS No.

707-96-0

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

4,5,6,7-tetramethyl-1H-indene

InChI

InChI=1S/C13H16/c1-8-9(2)11(4)13-7-5-6-12(13)10(8)3/h5-6H,7H2,1-4H3

InChI Key

BTHBCCZRFGZQGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C2C=CCC2=C1C)C)C

Origin of Product

United States

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